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Compound of Interest

Compound Name: 2'-C-methyladenosine

CAS No.: 15397-12-3

Cat. No.: B103435

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-C-Methyladenosine is a nucleoside analog that has garnered significant attention in the

field of antiviral drug discovery, particularly for its potent inhibitory activity against the Hepatitis

C Virus (HCV). This document provides detailed application notes on its mechanism of action,

and comprehensive protocols for its evaluation in drug discovery pipelines.

Mechanism of Action
2'-C-Methyladenosine is a prodrug that, upon entering a host cell, is converted by host

kinases into its active triphosphate form, 2'-C-methyladenosine triphosphate. This active

metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase

(RdRp), an enzyme essential for the replication of the viral genome. Incorporation of 2'-C-
methyladenosine monophosphate into the nascent viral RNA chain leads to premature chain

termination, thus halting viral replication.[1]
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Caption: Mechanism of action of 2'-C-methyladenosine.

Quantitative Data Summary
The following tables summarize the key in vitro activity and pharmacokinetic parameters of 2'-
C-methyladenosine and its prodrugs.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of 2'-C-Methyladenosine

Parameter Cell Line Virus/Target Value Reference(s)

IC₅₀ (µM) Huh-7 HCV Replicon 0.3 [1]

IC₅₀ (µM) -
HCV NS5B

Polymerase
1.9 [1]

CC₅₀ (µM) Huh-7 - >100 [1]

Selectivity Index

(SI)
Huh-7 - >333 Calculated

Table 2: Pharmacokinetic Properties of a 2'-C-Methyladenosine Prodrug in Rats
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Parameter
Route of
Administration

Value Reference(s)

Oral Bioavailability

(%)
Oral 39 [2]

Experimental Protocols
Detailed methodologies for key experiments in the evaluation of 2'-C-methyladenosine are

provided below.
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Caption: Experimental workflow for 2'-C-methyladenosine evaluation.

Protocol 1: HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC₅₀) of 2'-C-methyladenosine
required to inhibit HCV RNA replication in a cell-based assay.

Materials:

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a

reporter gene (e.g., luciferase).

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), non-essential amino acids, and G418 (for selection).

2'-C-methyladenosine stock solution (in DMSO).

96-well or 384-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Seeding:

Trypsinize and count Huh-7 replicon cells.

Seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well in

100 µL of culture medium without G418.

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

Compound Treatment:

Prepare serial dilutions of 2'-C-methyladenosine in culture medium. The final DMSO

concentration should be kept below 0.5%.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b103435/docs?utm_src=pdf-body#application-notes-and-protocols-2-c-methyladenosine-in-drug-discovery
https://www.benchchem.com/product/b103435/docs?utm_src=pdf-body#application-notes-and-protocols-2-c-methyladenosine-in-drug-discovery
https://www.benchchem.com/product/b103435/docs?utm_src=pdf-body#application-notes-and-protocols-2-c-methyladenosine-in-drug-discovery
https://www.benchchem.com/product/b103435/docs?utm_src=pdf-body#application-notes-and-protocols-2-c-methyladenosine-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the medium from the cell plates and add the medium containing the different

concentrations of the compound. Include a vehicle control (DMSO only) and a positive

control (a known HCV inhibitor).

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Luciferase Assay:

After the incubation period, remove the culture medium.

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol

for the luciferase assay system.

Data Analysis:

Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.

Plot the percentage of inhibition against the compound concentration and determine the

EC₅₀ value using a non-linear regression analysis.

Protocol 2: In Vitro NS5B Polymerase Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the triphosphate form of 2'-C-
methyladenosine against the HCV NS5B RNA-dependent RNA polymerase.

Materials:

Recombinant HCV NS5B polymerase.

RNA template/primer (e.g., poly(A)/oligo(U)).

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

Radiolabeled rNTP (e.g., [α-³³P]UTP).

2'-C-methyladenosine triphosphate.
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Scintillation counter.

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA

template/primer, and a mix of three unlabeled rNTPs.

Add varying concentrations of 2'-C-methyladenosine triphosphate.

Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled

rNTP.

Incubation:

Incubate the reaction mixture at 30°C for 1-2 hours.

Termination and Precipitation:

Stop the reaction by adding EDTA.

Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).

Quantification:

Filter the reaction mixture through a glass fiber filter to capture the precipitated RNA.

Wash the filter to remove unincorporated radiolabeled rNTPs.

Measure the radioactivity on the filter using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the inhibitor compared to

the no-inhibitor control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration and fitting the data to a dose-response curve.
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Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of 2'-C-methyladenosine in a

relevant cell line (e.g., Huh-7).

Materials:

Huh-7 cells.

DMEM with 10% FBS.

2'-C-methyladenosine stock solution (in DMSO).

96-well cell culture plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Cell Seeding:

Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

culture medium.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of 2'-C-methyladenosine in culture medium.

Add the compound dilutions to the cells and incubate for a period that matches the

duration of the antiviral assay (e.g., 72 hours). Include a vehicle control and a positive

control for cytotoxicity.
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MTT Addition:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization:

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Incubate for a further 2-4 hours at room temperature in the dark.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the

vehicle control.

Determine the CC₅₀ value by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

Drug Discovery and Development Pipeline Status
2'-C-methyladenosine itself has faced challenges in drug development due to its susceptibility

to enzymatic degradation by adenosine deaminase and poor oral bioavailability. To address

these limitations, various prodrug strategies have been explored.[2] While numerous NS5B

inhibitors have progressed through clinical trials, with some, like sofosbuvir, gaining FDA

approval, there is no clear public record of 2'-C-methyladenosine or its direct prodrugs

currently being in active clinical trials. The focus of clinical development for HCV has largely

shifted towards combination therapies with different classes of direct-acting antivirals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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